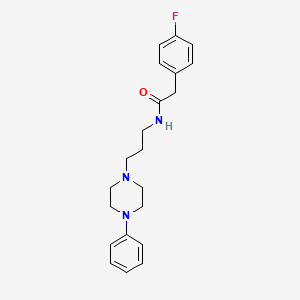![molecular formula C19H19N3O4 B3012012 3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-27-5](/img/structure/B3012012.png)
3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is a complex organic molecule that likely contains multiple functional groups, including an oxadiazole ring, a nitro group, and possibly a methanobenzodiazocine structure. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related structures, such as oxadiazoles and nitro-substituted compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives is a topic of interest in several papers. For instance, the synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives from 3-nitrobenzoic acid is described, involving the formation of an ester, hydrazide, and subsequent cyclization . Similarly, the synthesis of 1,3,4-oxadiazole derivatives from benzyl cyanide via diazeniumdiolation is discussed, highlighting the formation of stable sydnone iminium N-oxides . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate substituents at the relevant positions on the aromatic ring.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. Theoretical calculations and spectroscopic analysis are commonly used to elucidate the structure and tautomeric preferences of these compounds . The presence of substituents such as nitro groups and methyl groups can influence the electronic distribution and stability of the molecule, as seen in the synthesis and characterization of various S-substituted derivatives of oxadiazoles .
Chemical Reactions Analysis
Oxadiazole derivatives exhibit a range of chemical reactivities, including the ability to form Schiff bases through condensation reactions . The nitro group is a versatile functional group that can participate in various chemical reactions, such as reduction to amino derivatives or involvement in electrophilic aromatic substitution . The reactivity of the target compound would likely be influenced by the presence of these functional groups, as well as the overall molecular architecture.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the acid/base stability of 3-oxo-1,2,3-oxadiazoles is noted, which could be relevant to the stability of the target compound . The presence of nitro and methyl groups can affect the compound's solubility, melting point, and susceptibility to photodegradation. The antimicrobial activities of nitroimidazole derivatives containing an oxadiazole scaffold suggest that the target compound may also possess biological activity .
科学的研究の応用
Synthesis and Chemical Properties
- The compound is a product of the Biginelli reaction, typically yielding diastereomers. These diastereomers exhibit oxadiazocine ring opening in solvents like DMF and DMSO, leading to a three-component equilibrium between various diastereomers and other chemical species (Sedova et al., 2014).
- Another study highlights the synthesis of similar compounds using the Biginelli reaction, indicating the influence of catalyst concentration on the ratio of diastereomers produced. These compounds also exhibit ring-opening reactions in specific solvents (Sedova et al., 2016).
Crystal Structure Analysis
- Crystal structure and Hirshfeld surface analysis were conducted on related compounds. This provides insights into the molecular interactions and structural characteristics of such compounds (Gumus et al., 2019).
Transformation and Reactivity
- Research has explored the unexpected transformations of similar compounds in different solutions, demonstrating their dynamic chemical behavior and potential for various chemical applications (Sedova et al., 2017).
Green Chemistry Applications
- The compound's synthesis has been explored in eco-friendly conditions, using natural acidic media, which highlights its potential in sustainable and green chemistry applications (Patil et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
10-(3,5-dimethylphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-6-12(2)8-14(7-11)21-18(23)20-16-10-19(21,3)26-17-5-4-13(22(24)25)9-15(16)17/h4-9,16H,10H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWLUNSXREREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3011941.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3011944.png)
![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)



![2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011951.png)
